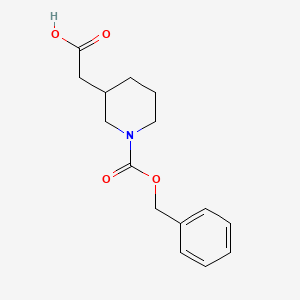

N-Cbz-3-piperidineacetic acid

Übersicht

Beschreibung

N-Cbz-3-piperidineacetic acid is an organic compound that appears as a white or white crystalline powder. It is soluble in many organic solvents such as ethanol and dimethylformamide but insoluble in water . This compound is commonly used in organic synthesis reactions, particularly as a protecting group for amino acids .

Vorbereitungsmethoden

The preparation of N-Cbz-3-piperidineacetic acid involves a multi-step synthetic route:

Reaction with Dimethylformamide: 3-piperidine acetic acid is first reacted with dimethylformamide to generate 3-piperidine acetic anhydride.

Reaction with Benzyl Chloroformate: The 3-piperidine acetic anhydride is then reacted with benzyl chloroformate to produce this compound.

Purification: The final product is purified by crystallization.

Analyse Chemischer Reaktionen

N-Cbz-3-piperidineacetic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: It undergoes substitution reactions, particularly in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Melanocortin Receptor Modulation

N-Cbz-3-piperidineacetic acid has been identified as a modulator of melanocortin receptors, particularly MCR3 and MCR4. These receptors play a crucial role in regulating appetite and energy homeostasis. Research indicates that this compound can act as an agonist or antagonist, influencing food intake and weight management .

- Case Study : In animal models, administration of this compound led to significant changes in feeding behavior, demonstrating its potential utility in obesity treatment.

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This suggests potential therapeutic applications for inflammatory diseases.

- Case Study : A study demonstrated that the compound effectively reduced lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, establishing a dose-response relationship that highlights its efficacy as an anti-inflammatory agent.

Diabetes Management

The compound has also been evaluated for its potential to regulate blood sugar levels through α-glucosidase inhibition. This property suggests applications in managing diabetes, particularly in controlling postprandial glucose levels.

- Case Study : A comprehensive pharmacological evaluation revealed that derivatives of this compound exhibited significant α-glucosidase inhibitory activity, further supporting its role in diabetes management.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various piperidine derivatives. Its benzyloxycarbonyl protecting group allows for selective reactions at other positions on the molecule, enhancing its utility in synthetic pathways .

Synthesis of Piperidine Derivatives

Recent advances have highlighted the use of this compound as a precursor for synthesizing biologically active piperidine derivatives through various catalytic methods, including organocatalysis and metal-catalyzed reactions .

Wirkmechanismus

The mechanism of action of N-Cbz-3-piperidineacetic acid in pharmaceuticals depends on the specific drug being synthesized. Generally, it acts as a building block or intermediate, facilitating the formation of more complex molecules. The molecular targets and pathways involved vary based on the final product being synthesized .

Vergleich Mit ähnlichen Verbindungen

N-Cbz-3-piperidineacetic acid can be compared with other similar compounds such as:

- N-Cbz-4-piperidineacetic acid

- N-Cbz-2-piperidineacetic acid

- N-Cbz-3-pyrrolidineacetic acid

These compounds share similar structural features but differ in the position of the substituent groups, which can affect their reactivity and applications .

Biologische Aktivität

N-Cbz-3-piperidineacetic acid (C15H19NO4) is a compound characterized by its unique structural features, including a carbobenzyloxy (Cbz) protecting group and an acetic acid moiety attached to the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a precursor for various pharmaceutical agents.

Chemical Structure and Properties

- Molecular Formula : C15H19NO4

- Molecular Weight : 275.32 g/mol

- CAS Number : 86827-10-3

The presence of the Cbz group serves to protect the nitrogen atom, allowing for selective modifications at the carboxylic acid group. This property is crucial in synthetic organic chemistry, particularly in the development of biologically active compounds.

Biological Activity Overview

This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities. Research indicates that these compounds can exhibit various pharmacological effects, including:

- Anticancer Activity : Some studies have suggested that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

- Cholinesterase Inhibition : Similar piperidine derivatives have been studied for their ability to inhibit cholinesterase, an enzyme critical in neurotransmission, which could have implications in treating neurodegenerative diseases.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating that this compound may also have therapeutic potential in inflammatory conditions.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. The Cbz group allows for selective reactions that can enhance binding affinity and specificity towards these targets.

Research Findings and Case Studies

Recent studies have explored the biological efficacy of this compound and its derivatives:

- Anticancer Studies :

- Cholinesterase Inhibition :

- Anti-inflammatory Properties :

Data Table: Comparison of Piperidine Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cbz protecting group on nitrogen | Anticancer activity |

| N-Cbz-2-piperidineacetic Acid | Different substituent position | Anti-inflammatory properties |

| N-Cbz-4-piperidineacetic Acid | Variation in substituent position | Cholinesterase inhibition |

Eigenschaften

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOXXKXHRGVDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401183 | |

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86827-10-3 | |

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.